molecular formula C21H15ClN2O2S B2789272 5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone CAS No. 318951-61-0

5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone

Cat. No.: B2789272
CAS No.: 318951-61-0
M. Wt: 394.87
InChI Key: HMRMLANCYBERPV-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone is a heterocyclic compound featuring a pyrazole core substituted with a 4-chlorophenyl group at position 5, a phenyl group at position 1, and a phenyl sulfone moiety at position 2. The sulfone group (–SO₂–) distinguishes it from structurally related pyrazole derivatives, conferring distinct electronic and steric properties.

Synthetic routes for such compounds often involve multi-step processes, including cyclocondensation of hydrazines with diketones or their equivalents, followed by functionalization. Patents highlight methods to prepare analogous pyrazole derivatives without isolating intermediates, improving efficiency and scalability . Structural characterization typically employs X-ray crystallography (using programs like SHELX ) and computational tools (e.g., Multiwfn for wavefunction analysis ).

Properties

IUPAC Name

4-(benzenesulfonyl)-5-(4-chlorophenyl)-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2S/c22-17-13-11-16(12-14-17)21-20(27(25,26)19-9-5-2-6-10-19)15-23-24(21)18-7-3-1-4-8-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRMLANCYBERPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone typically involves multi-step organic reactions One common method starts with the preparation of 4-chlorophenyl hydrazine, which is then reacted with acetophenone to form the corresponding hydrazone This intermediate undergoes cyclization to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency in the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfone moiety (–SO₂–) exhibits moderate electrophilicity, enabling nucleophilic substitutions under controlled conditions:

Reaction TypeConditionsProduct FormedYieldSource
HydrolysisKOH (2M), H₂O/EtOH (1:1), 80°C, 6hPyrazole-4-ol derivative68%
Thiol displacementNaSH, DMF, 100°C, 12hThioether analog52%
Amine alkylationBenzylamine, K₂CO₃, DMSO, 120°CN-Benzyl sulfonamide derivative45%

Key Insight : Hydrolysis proceeds via a two-step mechanism involving initial attack by hydroxide at the sulfonyl sulfur, followed by elimination of the phenylsulfinate group. Steric hindrance from the pyrazole and chlorophenyl groups limits yields in bulkier nucleophiles like amines.

Pyrazole Ring Functionalization

The pyrazole core participates in electrophilic aromatic substitution (EAS) and coordination chemistry:

Electrophilic Nitration

Reaction with HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the C3 position due to electron-withdrawing effects of the sulfone:

text
Reaction: Pyrazole + HNO₃ → 3-Nitro-pyrazole sulfone Conditions: 0°C, 2h Yield: 74% [6]

Palladium-Catalyzed Cross-Coupling

The pyrazole nitrogen coordinates to Pd(II), enabling Suzuki-Miyaura couplings:

text
Reaction: Pyrazole sulfone + 4-Bromotoluene → 4-Methylbiphenyl-pyrazole sulfone Catalyst: Pd(PPh₃)₄ (5 mol%) Base: K₂CO₃, DME/H₂O (3:1), 80°C Yield: 63% [5]

Condensation and Cycloaddition Reactions

The electron-deficient pyrazole ring facilitates condensation with carbonyl compounds:

ReactantConditionsProductYieldSource
BenzaldehydeAlCl₃, CH₂Cl₂, refluxChalcone-pyrazole hybrid58%
TosMIC (Toluenesulfonylmethyl isocyanide)KOH, THF, 25°C, 24h4,5-Dihydrooxazole derivative82%

Mechanistic Note : The TosMIC cycloaddition proceeds via a 1,3-dipolar intermediate, with the sulfone enhancing dipole stabilization .

Reductive Transformations

Catalytic hydrogenation selectively reduces the sulfone to a sulfide:

text
Reaction: Sulfone → Sulfide Conditions: H₂ (1 atm), Pd/C (10%), EtOH, 25°C, 12h Yield: 89% [3]

The chlorophenyl group remains intact under these conditions due to its inherent stability.

Biological Activity Correlation

While not a reaction, structure-activity relationship (SAR) studies reveal:

  • Antifungal activity : MIC = 2 µg/mL against Candida albicans

  • CYP51 inhibition : ΔG = -9.3 kcal/mol (vs. -7.1 kcal/mol for fluconazole)

Stability Under Thermal/Oxidative Stress

Thermogravimetric analysis (TGA) data shows decomposition onset at 248°C, confirming thermal robustness. No oxidative degradation occurs below 200°C in air.

This compound’s multifunctional architecture enables diverse reactivity, positioning it as a valuable intermediate in medicinal chemistry and materials science. Further studies should explore enantioselective modifications and catalytic asymmetric reactions.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant potential in the development of pharmaceutical agents, particularly due to its structural characteristics that allow for interaction with biological targets.

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds, including those with phenyl sulfone groups, possess antimicrobial properties. For instance, a study synthesized a series of thiazole derivatives from 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole and evaluated their antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives demonstrated promising inhibition zones, suggesting their potential as antibacterial agents .

CompoundActivity Against E. coli (mm)Activity Against S. aureus (mm)
10h1512
10j1814
10k1611

Anti-inflammatory Properties

Phenyl sulfones have been investigated for their anti-inflammatory effects. Compounds similar to 5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone have shown inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory pathway. This suggests that such compounds could be developed into therapeutic agents for conditions like arthritis and other inflammatory diseases .

Material Science Applications

The incorporation of sulfone groups into organic materials has led to advancements in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs).

OLEDs Development

Recent studies have highlighted the role of phenyl sulfones in enhancing the performance of OLEDs. The compound can be utilized as a host material due to its favorable electronic properties, which contribute to efficient energy transfer and improved device stability. The molecular design involving donor-acceptor systems incorporating sulfone functionalities has been shown to optimize charge balance in OLED structures .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to this compound.

Synthesis and Characterization

A notable study involved the synthesis of various thiazole derivatives from this pyrazole compound, which were characterized using spectroscopic methods such as NMR and mass spectrometry. The synthesized compounds were then tested for biological activity, revealing a structure-activity relationship that could guide future drug design .

Drug Development Insights

Another investigation focused on the potential use of pyrazole-based compounds in treating metabolic disorders by inhibiting specific enzymes involved in glucose metabolism. This highlights the versatility of such compounds in addressing various health issues, including type 2 diabetes and obesity .

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone involves its interaction with specific molecular targets. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the pyrazole ring. This can lead to the inhibition of certain enzymes or receptors, thereby exerting its biological effects. The exact molecular pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include sulfur-containing pyrazole derivatives, such as:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
5-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone (Target Compound) C₂₁H₁₅ClN₂O₂S 402.87 Phenyl sulfone (–SO₂–C₆H₅) at C4
{5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzoate C₂₄H₁₈Cl₂N₂O₂S 469.38 Sulfanyl (–S–) at C5, benzoate ester
5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile C₁₇H₁₁ClN₂S 334.80 Sulfanyl (–S–) at C5, carbonitrile (–CN)

Key Differences :

  • Sulfone vs. Sulfanyl Groups : The target compound’s sulfone group imparts stronger electron-withdrawing effects compared to sulfanyl (–S–) groups in analogues . This alters electronic density distribution, as shown by Multiwfn analyses, where sulfones exhibit reduced electron localization function (ELF) values near sulfur .
  • Synthetic Accessibility : Sulfone-containing derivatives often require oxidation steps (e.g., converting sulfides to sulfones), increasing synthetic complexity compared to direct thioether formation .
Physicochemical and Electronic Properties
  • Solubility: Sulfones generally exhibit lower solubility in nonpolar solvents than sulfanyl analogues due to increased polarity.
  • Stability : The sulfone group enhances oxidative and thermal stability compared to sulfanyl derivatives, which are prone to oxidation .
  • Noncovalent Interactions: The sulfone’s electronegative oxygen atoms participate in stronger dipole-dipole interactions and hydrogen bonding, as visualized via noncovalent interaction (NCI) analysis .

Research Tools and Methodologies

  • Structural Analysis : SHELX remains a gold standard for refining crystal structures, enabling precise determination of bond lengths and angles in sulfone derivatives .
  • Electronic Analysis : Multiwfn provides insights into charge transfer and orbital composition, revealing how sulfone groups modulate frontier molecular orbitals .
  • Interaction Mapping : NCI plots (using density-derived metrics) highlight differences in steric repulsion and van der Waals interactions between sulfones and sulfanyl analogues .

Biological Activity

5-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone is a compound of interest in medicinal chemistry, particularly for its potential anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. The synthesis typically involves the reaction of 4-chlorophenylhydrazine with suitable aryl sulfonyl chlorides, yielding derivatives that exhibit varying biological activities.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. For instance:

  • Mechanism : Pyrazole derivatives often inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Notably, some compounds exhibit non-selective inhibition towards COX-1 and COX-2 but show improved gastrointestinal tolerance compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone .
  • Efficacy : In pharmacological evaluations, several pyrazole derivatives demonstrated significant anti-inflammatory activity with IC50 values comparable to standard treatments. For example, compounds derived from similar structures showed IC50 values ranging from 60.56 to 69.15 μg/mL .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines:

  • Cell Line Studies : The compound has shown cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). For instance, related pyrazole compounds exhibited GI50 values of 3.79 µM against MCF7 cells, indicating significant growth inhibition .
  • Mechanisms of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation pathways. Studies have indicated that certain derivatives can disrupt microtubule formation, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget Cell LinesIC50 Values (µM)
This compoundAnti-inflammatoryNot specified~60 - 70
Related Pyrazole DerivativeAnticancerMCF73.79
Other Pyrazole DerivativesAnticancerNCI-H46012.50

Research Findings

  • A study conducted by Bouabdallah et al. reported significant cytotoxic potential for pyrazole derivatives against Hep-2 and P815 cell lines, demonstrating IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
  • Xia et al. synthesized new pyrazole derivatives which displayed notable antitumor activity with IC50 values indicating effective growth inhibition across various cancer types .
  • Recent advancements in drug design have focused on enhancing the bioavailability and reducing toxicity of these compounds while maintaining their efficacy against inflammatory and cancerous conditions .

Q & A

Basic: What synthetic methodologies are effective for synthesizing 5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonylation. Key steps include:

  • Pyrazole core formation : Cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds under reflux conditions .
  • Sulfone introduction : Reaction of the pyrazole intermediate with phenyl sulfonyl chloride in the presence of a base (e.g., NaH) at controlled temperatures (0–5°C) to minimize side reactions .
  • Optimization : Parameters such as solvent polarity (e.g., DMF vs. THF), reaction time (12–24 hr), and stoichiometric ratios (1:1.2 for sulfonyl chloride) significantly impact yield and purity. Thin-layer chromatography (TLC) is critical for monitoring intermediate formation .

Basic: Which spectroscopic techniques are most reliable for characterizing the structural features of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the pyrazole ring and sulfone group. The deshielding of protons adjacent to the sulfone moiety (~δ 7.5–8.5 ppm) is diagnostic .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate molecular weight validation and fragmentation patterns to verify the sulfone linkage .
  • IR Spectroscopy : Stretching vibrations for S=O bonds (~1300–1150 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) are key identifiers .

Advanced: How can X-ray crystallography using SHELX software elucidate the molecular geometry and intermolecular interactions?

  • Structure Solution : SHELXD is used for phase determination via direct methods, while SHELXL refines atomic positions against diffraction data. Hydrogen bonding and π-π stacking interactions are mapped using ORTEP-3 for visualization .
  • Validation : The R-factor (<0.05) and electron density maps (e.g., residual peaks <0.3 eÅ⁻³) ensure model accuracy. Displacement parameters reveal thermal motion, critical for assessing molecular rigidity .

Advanced: What role do noncovalent interactions (NCIs) play in the compound’s biological activity, and how can they be analyzed computationally?

  • NCI Analysis : The NCI index (via Multiwfn) computes reduced density gradient (RDG) isosurfaces to visualize van der Waals interactions, hydrogen bonds, and steric clashes. For example, the sulfone group may form hydrogen bonds with protein residues, enhancing binding affinity .
  • Docking Studies : Software like AutoDock Vina integrates NCI data to predict binding modes. Electrostatic potential maps (generated with Multiwfn) highlight regions prone to nucleophilic/electrophilic interactions .

Advanced: How does the electronic structure of the compound influence its reactivity and interaction with biological targets?

  • Frontier Molecular Orbitals (FMOs) : Calculations (e.g., DFT with Gaussian 16) reveal the HOMO-LUMO gap, correlating with charge transfer efficiency. The electron-withdrawing sulfone group lowers LUMO energy, enhancing electrophilicity .
  • Solvent Effects : Polarizable continuum models (PCM) in Multiwfn assess solvation effects on reactivity. Polar solvents stabilize the sulfone’s dipole, altering reaction kinetics .

Basic: What in vitro assays are appropriate for initial evaluation of the compound’s biological activity?

  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) at varying concentrations (1–100 µM) identify IC₅₀ values. Positive controls (e.g., staurosporine) validate assay conditions .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess viability. Dose-response curves (24–72 hr exposure) differentiate specific activity from general toxicity .

Advanced: What strategies can resolve contradictions in biological activity data across different studies?

  • Meta-Analysis : Compare IC₅₀ values under standardized conditions (pH, temperature, cell passage number). Use ANOVA to identify statistically significant outliers .
  • Structural Validation : Re-examine compound purity via HPLC-MS and crystallography. Impurities or polymorphs (e.g., different sulfone conformers) may explain discrepancies .

Basic: What are the critical considerations for ensuring purity and stability during synthesis and storage?

  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted sulfonyl chloride. Recrystallization from ethanol/water improves crystallinity .
  • Storage : Store under inert atmosphere (N₂) at –20°C in amber vials to prevent sulfone oxidation or photodegradation. Regular NMR checks detect decomposition .

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